Alconil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97677-19-5 |
|---|---|
Molecular Formula |
C15H9FN2O2 |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
2-fluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H9FN2O2/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(19)17-14(20)18-15/h1-7H,(H2,17,18,19,20) |
InChI Key |
JRGBXEJDIMXJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AL 01567 Al 1567 AL-01567 AL-1567 AL01567 alconil spiro(2-fluoro-9H-fluorene-9,4'-imidazolidine)-2',5'-dione |
Origin of Product |
United States |
Structural Framework and Stereochemical Considerations of Alconil
Spirohydantoin Core Architecture
Alconil's structure is defined by its spirohydantoin core, which is explicitly indicated in its IUPAC name. nih.gov A spiro compound is distinguished by the presence of two rings that share only one common atom, referred to as the spiro atom. In the case of this compound, the imidazolidine-2',4'-dione ring system, which constitutes the hydantoin (B18101) moiety, is spiro-fused to the fluorene (B118485) ring system. The shared spiro atom is the carbon at position 9 of the fluorene nucleus and position 5' of the imidazolidine-2',4'-dione ring. This hydantoin ring is a five-membered heterocyclic structure containing two nitrogen atoms and two carbonyl groups.
Molecular Chirality and Potential Stereoisomeric Forms
This compound possesses a single chiral center located at the spiro carbon, which is the C9 position of the fluorene ring and simultaneously the C5' position of the imidazolidine-2',4'-dione ring. nih.govncats.io A chiral center is typically a carbon atom bonded to four distinct groups, leading to the possibility of non-superimposable mirror images. libretexts.orgwikipedia.org In this compound, the spiro carbon is indeed connected to four different chemical environments: the two distinct halves of the fluorene system (due to the fluorine substituent breaking the symmetry of the fluorene), and the two unique nitrogen-containing segments of the hydantoin ring. nih.gov Consequently, this compound can exist in two enantiomeric forms, which are stereoisomers that are non-superimposable mirror images of each other. wikipedia.orgbritannica.comwikipedia.org However, this compound is reported to be racemic, indicating that it is typically found as an equimolar mixture of both its (R) and (S) enantiomers. nih.govncats.io This racemic nature means that while individual molecules are chiral, a bulk sample will not exhibit optical activity. wikipedia.org The biological activity of certain spirohydantoin aldose reductase inhibitors, such as sorbinil (B39211), has been shown to be highly stereospecific, with one enantiomer often demonstrating significantly greater potency. researchgate.net
Conformational Analysis and Flexibility of the this compound Scaffold
Data Tables
Table 1: General Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-fluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione | nih.gov |
| Molecular Formula | C₁₅H₉FN₂O₂ | nih.gov |
| Molecular Weight | 268.24 g/mol | nih.gov |
| PubChem CID | 119155 | nih.gov |
| CAS Number | 97677-19-5 | nih.gov |
Table 2: Stereochemical Information of this compound
| Property | Value | Source |
| Chiral Centers | 1 (at spiro carbon C9/C5') | nih.govncats.io |
| Stereochemistry | Racemic | nih.govncats.io |
| Optical Activity | (+/-) | nih.govncats.io |
| Potential Stereoisomers | Enantiomers (R and S forms) | wikipedia.orgbritannica.comwikipedia.org |
Synthetic Methodologies and Chemical Transformations of Alconil
Targeted Synthesis of Alconil's Core Spirohydantoin-Fluorene Scaffold
The construction of the spirohydantoin-fluorene scaffold necessitates specific strategies for derivatization of precursors, formation of the spirohydantoin ring, and the introduction and functionalization of the fluorene (B118485) system.
The synthesis of spirohydantoins frequently utilizes cyclic ketones as starting materials in methods like the Bucherer-Lieb method. fishersci.se A common approach for hydantoin (B18101) synthesis involves the Bucherer-Bergs reaction, a multicomponent synthesis that starts with a substituted ketone or aldehyde, along with cyanide and ammonium (B1175870) carbonate. fishersci.caamericanelements.comfishersci.be Another established method, the Urech or Read synthesis, involves the reaction of amino acids with potassium cyanate (B1221674) and hydrochloric acid. americanelements.comfishersci.be This pathway typically proceeds through the esterification of an α-amino acid, followed by reaction with potassium cyanate to form ureido derivatives, and subsequent acid-catalyzed cyclization. americanelements.com
For spirohydantoin structures, the Strecker reaction is a key step, employed to generate α-amino nitriles. fishersci.atfishersci.co.uk These α-amino nitriles can be obtained from N-substituted piperidinones, aniline, and either trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide. fishersci.atfishersci.co.uk
The fluorene system, which forms the other part of the spiro scaffold, can be synthesized through various routes. One method involves the palladium-catalyzed dual carbon-carbon bond formation, starting from 2-iodobiphenyls and dibromomethane (B42720). wikipedia.org This reaction proceeds via crucial dibenzopalladacyclopentadiene intermediates. wikipedia.org Another synthetic route for fluorene derivatives involves a rhodium-catalyzed stitching reaction combined with a remote nucleophilic substitution sequence, using N-(2-alkynyl)benzoylpyrrole as a reaction partner. fishersci.fi Furthermore, Heck coupling reactions have proven efficient for synthesizing fluorene derivatives, especially when introducing electron-withdrawing groups. guidetopharmacology.org Intramolecular electrophilic aromatic substitution is also a viable method for forming polyarylated fluorene derivatives. wikipedia.org
Several well-established reaction pathways are employed for the formation of the spirohydantoin moiety:
Bucherer-Bergs Reaction: This multicomponent reaction is a general and convenient method for preparing 5,5-disubstituted hydantoins. fishersci.be It involves heating an aldehyde or ketone in aqueous ethanol (B145695) with potassium (or sodium) cyanide and ammonium carbonate, directly yielding the hydantoin ring. fishersci.cafishersci.be This reaction typically produces racemic hydantoins. americanelements.com Microwave irradiation can also be used to accelerate this reaction. fishersci.ca
Urech/Read Synthesis: This method involves the reaction of amino acid derivatives with isocyanates. americanelements.comfishersci.be A typical sequence includes the esterification of an α-amino acid, followed by reaction with potassium cyanate to form ureido derivatives, and subsequent acid-catalyzed cyclization to yield the hydantoin products. americanelements.com
Strecker Reaction followed by Cyclization: For spirohydantoins, the Strecker reaction is utilized to generate α-amino nitriles from ketones or piperidinones. fishersci.atfishersci.co.uk These intermediates then undergo condensation with an appropriate isocyanate derivative, followed by acid-catalyzed cyclization to form the spirohydantoin ring. fishersci.atfishersci.co.uk
Biltz Reaction: Historically, this reaction is known for the synthesis of hydantoins, such as the antiepileptic drug phenytoin, from α-dicarbonyl compounds and urea. americanelements.comfishersci.be
Other methods for hydantoin formation include the condensation of ureas with various carbonyl compounds, reactions of α-amino esters with amines and phosgene, and reactions of malonamides with hypohalite. fishersci.be For N3-substituted spirohydantoins, a common synthesis involves the interaction between amino acids and isocyanate, followed by hydrolysis with hydrochloric acid. fishersci.se
The fluorene moiety, a key component of the this compound scaffold, offers multiple sites for functionalization, typically at the 2-, 7-, and/or 9-positions. guidetopharmacology.org Strategies for its introduction and functionalization include:
Palladium-Catalyzed C-C Bond Formation: An efficient approach to synthesize fluorene and its derivatives involves a tandem palladium-catalyzed dual C-C bond formation sequence. wikipedia.org This method starts from 2-iodobiphenyls and dibromomethane and proceeds through dibenzopalladacyclopentadiene intermediates. wikipedia.org
Rhodium-Catalyzed Stitching Reaction/Remote Nucleophilic Substitution: This sequence has been developed for the intermolecular three-component synthesis of multisubstituted fluorene derivatives. fishersci.fi It allows for the installation of various nucleophiles, including heteroatom and carbon nucleophiles. fishersci.fi
Heck Coupling Reactions: These reactions are effective for introducing diverse functionalities, such as electron-withdrawing groups, onto the fluorenyl ring system. guidetopharmacology.org This functionalization facilitates the systematic preparation of derivatives with varying electronic characteristics. guidetopharmacology.org
Intramolecular Electrophilic Aromatic Substitution: This biomimetic synthesis method is used to form polyarylated fluorene derivatives through cyclization. wikipedia.org
Spiro-Annulated Triarylamines: To create electron-rich spiro systems, spiro-annulated triarylamines can be introduced at the C9 position of fluorene. fishersci.ca
Tandem Radical-Addition Reactions: Novel spiro-fluorenes can be synthesized via tandem radical-addition reactions, for example, between 9,9-diallylfluorenes and perfluorobutyl iodide, followed by reduction. nih.gov
One-Pot Synthesis of Spiro[fluorene-9,9'-xanthene] (B3069175) (SFX): An unexpected one-pot synthetic approach to spiro[fluorene-9,9'-xanthene] (SFX) building blocks, relevant to spiro-fluorene systems, has been developed under excessive methanesulfonic acid (MeSO3H) conditions, involving a thermodynamically controlled cyclization. nih.gov
Asymmetric Synthesis Approaches for Enantiomerically Pure this compound and Analogues
The development of asymmetric synthesis methods is crucial for obtaining enantiomerically pure this compound and its analogues, given the importance of chirality in biological activity. nih.gov
Chiral fluorene fragments are recognized as important scaffolds found in numerous bioactive molecules, ligands, and advanced functional materials. fishersci.dk Over the past fifteen years, significant advancements have been made in the catalytic asymmetric synthesis of chiral fluorenes and their derivatives. fishersci.dknih.gov These approaches often involve the use of transition metal- and organo-catalyzed reactions to achieve high optical purity. fishersci.dk
Key strategies for the catalytic asymmetric synthesis of chiral fluorene derivatives include:
Chiral Brønsted Acid-Catalyzed Double Tandem Friedel-Crafts Reaction: This method is employed for constructing chiral fluorene frameworks. fishersci.dk
Asymmetric C-H Insertion of Metal-Carbene Intermediates: This strategy relies on the in situ generation of metal-carbene intermediates with transient axial chirality. fishersci.dksigmaaldrich.com The point chirality from a chiral catalyst is transferred to this dirhodium carbene intermediate, and subsequently to the final product through a C(sp2)-H functionalization reaction, achieving high enantioselectivity. sigmaaldrich.com
Asymmetric Cascade Reactions: This includes processes like dual carbene/alkyne metathesis (CAM), which is a transition-metal-catalyzed method to access chiral 9-aryl fluorene frameworks with high yields and excellent enantiomeric excess. sigmaaldrich.com
Enantioselective Synthesis of Chiral Fluorinated Compounds: Efforts have also focused on the stereoselective synthesis of chiral fluorinated compounds, which can be relevant for introducing fluorine into the fluorene system in a controlled manner. ereztech.comfishersci.ca
The stereoselective construction of the spiro center, where the fluorene and hydantoin rings connect, is a significant challenge due to the inherent complexity of spirocyclic structures and the presence of a quaternary stereogenic atom. nih.govfishersci.cawikipedia.org Recent developments have focused on various asymmetric methodologies:
Asymmetric Induction in Spirohydantoin Synthesis: Optically active spirohydantoins can be synthesized through asymmetric induction, for instance, by converting cyclic ketones with optically active amino nitriles. thegoodscentscompany.comamericanelements.comuni.lu High optical purity can be achieved by allowing the less soluble diastereomer to crystallize out of the reaction mixture. thegoodscentscompany.com
Nucleophilic 1,4-Addition/Elimination Reactions: This approach can lead to highly stereoselective formation of the spiro center, as demonstrated with 3,5-difluorocyclohexa-2,5-dienones through group selectivity. fishersci.ca
Domino Michael/Michael/1,2-Addition Reactions: Organocatalytic methods have been developed for the highly stereoselective synthesis of spirocyclic derivatives, including spirooxindoles, which bear multiple stereogenic centers. nih.govwikipedia.orgatamanchemicals.com These cascade reactions are powerful tools for stereocontrolled carbon-carbon and carbon-heteroatom bond formation. nih.gov
Chiral Phosphoric Acid Catalyzed Asymmetric Diels-Alder Reactions: These reactions provide an efficient strategy for constructing complex spiro-frameworks with high optical purity, such as spiro[tetrahydrocarbazole-3,3′-oxindoles], which contain one quaternary and three contiguous stereogenic centers. nih.gov
Solid-Phase Synthesis using Resin-Bound Intermediates: Resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters serve as key intermediates in the solid-phase synthesis of spirohydantoins. ereztech.com Subsequent isocyanate coupling and cyclization cleavage can lead to the formation of novel spirohydantoins. ereztech.com
Separation and Characterization of Enantiomers (where relevant for research)
This compound is characterized as a racemic compound, possessing one defined stereocenter and exhibiting optical activity denoted as (+/-) nih.gov. The separation of enantiomers, a process known as resolution, is crucial in pharmaceutical and chemical research due to the distinct biological activities often associated with individual enantiomers.
Common strategies for the separation and characterization of enantiomers include:
Diastereomeric Salt Formation: This method involves reacting a racemic mixture with an enantiomerically pure chiral reagent to form diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, melting point), allowing for their separation, often by crystallization. The separated diastereomers can then be chemically transformed back to yield the individual enantiomers.
Chiral Chromatography: Techniques such as gas chromatography (GC) and liquid chromatography (LC) utilizing chiral stationary phases (CSPs) are widely employed for direct enantiomeric separation. These CSPs are designed to interact differently with each enantiomer, leading to varying retention times and thus separation. For instance, proline-based chiral stationary phases have shown efficacy in resolving racemic aromatic alcohols and derivatized amines.
Following separation, the characterization of enantiomers typically involves determining their enantiomeric purity (enantiomeric excess, ee) and absolute configuration. Techniques such as optical rotation measurements and chiral chromatographic analysis (e.g., chiral HPLC or GC) are fundamental for this characterization. While this compound is known to be racemic, specific research findings detailing the explicit separation and characterization of its enantiomers are not detailed in the provided public domain information.
Derivatization and Structural Modification for Research Probes and Analogues
The modification of a parent compound to create derivatives and analogues is a fundamental approach in chemical and biological research, particularly for understanding structure-activity relationships and developing molecular tools.
Structure-Activity Relationship (SAR) studies aim to establish the relationship between the chemical structure of a compound and its biological activity. This involves synthesizing a series of analogues with systematic structural variations and then evaluating their biological effects to identify key structural features responsible for activity.
In the context of this compound, derivatives have been synthesized and assessed for their aldose reductase inhibitory effects. However, research findings indicate that this compound derivatives incorporating Michael acceptor substituents did not demonstrate significant reversible or irreversible inhibitory activity against aldose reductase, in contrast to some alrestatin (B1664801) derivatives. While the synthesis of these analogues confirms ongoing SAR investigations, specific detailed synthetic methodologies for their preparation are not provided in the available literature.
Molecular probes are small molecules designed to interact with specific biological targets, enabling researchers to study biological processes, pathways, and the function of target molecules. These probes are often labeled (e.g., with fluorescent tags, radioisotopes) to facilitate detection and visualization of their interaction with the target.
This compound's established role as an aldose reductase inhibitor positions it as a valuable research tool for investigating the enzyme's role in various pathological conditions, including chronic obstructive pulmonary disease (COPD) and diabetes. Its use in such studies implies its function as a research probe. However, explicit details concerning the development of this compound into specifically labeled molecular probes for direct target engagement studies (e.g., for imaging or pull-down assays) are not detailed in the provided search results.
Mechanistic Elucidation of Alconil S Enzymatic Inhibition
Aldose Reductase (AR) as a Primary Molecular Target
Aldose reductase (AR; EC 1.1.1.21), also known as ALR2, is the initial and rate-limiting enzyme in the polyol pathway mdpi.comopenmedicinalchemistryjournal.com. This pathway is a two-step metabolic route that converts glucose into sorbitol using NADPH as a cofactor, followed by the conversion of sorbitol to fructose (B13574) by sorbitol dehydrogenase (SDH) mdpi.comaustinpublishinggroup.com. Under hyperglycemic conditions, as seen in diabetes mellitus, an increased flux of glucose through the polyol pathway leads to an excessive intracellular accumulation of sorbitol researchgate.netmdpi.comopenmedicinalchemistryjournal.comresearchpublish.com. This accumulation is implicated in osmotic damage and contributes significantly to the development of long-term diabetic complications, including retinopathy, neuropathy, nephropathy, and cataracts researchgate.netgoogle.commdpi.comopenmedicinalchemistryjournal.comresearchpublish.comwikipedia.orgcochrane.orgnih.gov. Alconil's therapeutic potential stems from its ability to inhibit AR, thereby mitigating the detrimental effects of sorbitol accumulation researchgate.net.
Enzyme Kinetic Studies of this compound's Inhibition of AR
Enzyme kinetic studies have provided detailed insights into this compound's inhibitory profile against aldose reductase. A high-affinity aldose reductase inhibitor, identified as AL-1567 (a synonym for this compound), demonstrated a dual mode of inhibition depending on the substrate or cofactor. When the pyridine (B92270) nucleotide analog 3-acetylpyridine (B27631) adenine (B156593) dinucleotide phosphate (B84403) (APADP+) was varied, this compound exhibited noncompetitive inhibition. Conversely, when benzyl (B1604629) alcohol was used as the varied substrate, this compound displayed competitive inhibition nih.gov.
The inhibition constants (Ki) determined from these studies highlight this compound's high affinity for the enzyme. For noncompetitive inhibition with the pyridine nucleotide analog, the Ki was found to be 2.05 x 10⁻⁶ M. For competitive inhibition with benzyl alcohol, the Ki was significantly lower at 5.7 x 10⁻⁹ M, indicating an extremely high affinity for the free enzyme nih.gov. These kinetic characteristics were precisely determined using a sensitive fluorometric assay, which extended the lower limit of detectability of enzyme activity by a factor of 100 compared to spectrophotometric methods, thus allowing for more accurate Ki value determinations for potent inhibitors nih.gov.
Table 1: Enzyme Kinetic Parameters of this compound's Inhibition of Aldose Reductase
| Inhibition Type | Varied Substrate/Cofactor Analog | Inhibition Constant (Ki) |
| Noncompetitive | 3-acetylpyridine adenine dinucleotide phosphate (APADP+) | 2.05 x 10⁻⁶ M |
| Competitive | Benzyl alcohol | 5.7 x 10⁻⁹ M |
Analysis of Substrate and Cofactor Competition within the Polyol Pathway
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol, representing the initial step of the polyol pathway mdpi.comopenmedicinalchemistryjournal.comaustinpublishinggroup.com. The catalytic process of AR follows an ordered bi-bi mechanism, where the cofactor (NADPH) binds to the enzyme first, followed by the binding of the aldehyde substrate austinpublishinggroup.com. By inhibiting AR, this compound effectively blocks this conversion, thereby reducing the intracellular accumulation of sorbitol researchgate.netgoogle.commdpi.comopenmedicinalchemistryjournal.comresearchpublish.comwikipedia.orgcochrane.orgnih.gov. This action directly addresses the root cause of osmotic stress and subsequent cellular damage observed in hyperglycemic conditions researchpublish.comwikipedia.org.
Molecular Basis of Enzyme-Inhibitor Interaction
The interaction between this compound and aldose reductase is governed by specific molecular recognition events within the enzyme's active site.
Binding Site Analysis and Ligand-Protein Interaction Mapping
Aldose reductase possesses a characteristic (β/α)₈ barrel structural framework, forming a large hydrophobic active site at the C-terminal ends of its β-barrel austinpublishinggroup.comconicet.gov.ar. This active site is approximately 10.84 Å deep, creating a binding cleft that accommodates both the prosthetic group (NADPH) and various substrates or inhibitors austinpublishinggroup.com. Within this active site, there is a recognition region for hydrogen-bond acceptors located near the coenzyme, which includes a specific anionic binding site impb.runih.govresearchgate.net. Inhibitors like this compound are known to bind within this active site, often occupying a "specificity" pocket impb.ruresearchgate.net. The enzyme's active site exhibits significant flexibility, allowing it to adapt and bind tightly to a diverse range of inhibitors, including those with different structural characteristics impb.ruresearchgate.net.
Allosteric Modulation and Conformational Dynamics upon this compound Binding
While this compound's inhibition has been characterized as noncompetitive with respect to the pyridine nucleotide analog and competitive with benzyl alcohol nih.gov, the broader context of aldose reductase inhibition suggests that some inhibitors can induce conformational changes within the enzyme. The active site of AR is known to adapt its shape through different conformational changes of its residues upon inhibitor binding impb.ruresearchgate.net. This inherent flexibility of the active site can explain the enzyme's promiscuity towards various substrates and its ability to bind diverse inhibitors impb.ruresearchgate.net. Although specific details on this compound's direct allosteric modulation or the precise conformational dynamics it induces are not extensively detailed in the provided information, the presence of an "allosteric site on the enzyme" has been linked to kinetic characteristics that cause a decrease in inhibitor concentration required for 50% inhibition as glucose levels rise during hyperglycemia researchgate.net. This implies that the enzyme's response to inhibitors can be influenced by its conformational state, potentially through allosteric mechanisms.
Downstream Molecular and Cellular Pathway Modulation
The inhibition of aldose reductase by this compound has significant downstream molecular and cellular consequences, primarily by alleviating the pathological effects associated with the overactivity of the polyol pathway in hyperglycemic states. The most direct impact is the reduction of intracellular sorbitol accumulation researchgate.netgoogle.commdpi.comopenmedicinalchemistryjournal.comresearchpublish.comwikipedia.orgcochrane.orgnih.gov. This decrease in sorbitol levels helps to prevent osmotic damage to cells and tissues, which is a key factor in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy google.commdpi.comwikipedia.orgcochrane.org.
Impact on Sorbitol Accumulation and Osmotic Stress Pathways
The polyol pathway, under hyperglycemic conditions, leads to an excessive intracellular accumulation of sorbitol. This accumulation is particularly problematic in tissues that lack the enzyme sorbitol dehydrogenase, such as the retina, kidneys, and Schwann cells, where sorbitol can reach toxic levels and contribute to organ complications. This compound, as an aldose reductase inhibitor, directly addresses this issue by limiting the production of sorbitol. uni.lu
Research findings on aldose reductase inhibitors, including compounds structurally similar to this compound like sorbinil (B39211), demonstrate a significant reduction in sorbitol levels. For instance, studies have shown that sorbinil supplementation effectively decreased sorbitol levels in aged mouse oocytes and in human erythrocytes under high-glucose conditions.
The following table illustrates the impact of aldose reductase inhibition on sorbitol accumulation, drawing from studies on similar ARIs, which provides insight into this compound's expected effects:
| Condition | Sorbitol Level (ng/oocyte) | Sorbitol Accumulation in RBCs (Fold Change, 55mM Glucose vs. 5.5mM Glucose) |
| Aged Oocytes (Control) | 14.08 ± 3.78 | Not Applicable |
| Aged Oocytes + Sorbinil | 0.48 ± 0.19 | Not Applicable |
| RBCs (High Glucose) | Not Applicable | 3.63 |
| RBCs (High Glucose) + ARI | Not Applicable | Decreased by 46.6% (with EthAc fraction of HAEP) |
Note: Data for sorbitol levels in oocytes and RBCs are derived from studies on sorbinil and a propolis extract, respectively, illustrating the general efficacy of ARIs in reducing sorbitol accumulation. This compound, being an ARI, is expected to exhibit similar effects.
By inhibiting sorbitol accumulation, this compound helps to mitigate the osmotic stress that arises from the increased intracellular solute concentration. This reduction in osmotic stress is crucial for preserving cellular function and preventing the damage associated with polyol pathway overactivity.
Influence on Cellular Oxidative Stress Mechanisms
The overactivation of the polyol pathway and subsequent sorbitol accumulation are intrinsically linked to the generation of cellular oxidative stress. uni.lu The metabolism of glucose through the polyol pathway consumes NADPH, a crucial coenzyme for the antioxidant enzyme glutathione (B108866) reductase. This competition for NADPH can lead to a decrease in cytosolic NADPH levels and an imbalance in the intracellular redox state, thereby contributing to oxidative stress.
Aldose reductase inhibitors, including this compound, indirectly influence cellular oxidative stress mechanisms by reducing the flux through the polyol pathway. By limiting sorbitol production, ARIs can restore the cellular redox balance and ensure adequate NADPH availability for antioxidant defense systems. uni.lu Research indicates that the formation of hydroxyl radicals is indirectly inhibited by ARIs, a consequence of reduced polyol levels. uni.lu Furthermore, studies have shown that the inhibition of sorbitol accumulation can improve cellular health and function, partly by alleviating oxidative stress. For example, in aged mouse oocytes, sorbinil treatment not only reduced sorbitol levels but also significantly lowered reactive oxygen species (ROS) intensity and increased glutathione (GSH) intensity, suggesting a direct link between sorbitol accumulation, oxidative stress, and the beneficial effects of ARIs.
Computational and Theoretical Investigations of Alconil
Molecular Modeling of Alconil-Enzyme Complexes
Molecular modeling techniques are indispensable for elucidating the intricate interactions between a small molecule, such as this compound, and its potential biological targets, typically enzymes. These methods allow for the prediction of binding modes, affinities, and the dynamic behavior of the resulting complexes.
Docking Simulations for Binding Mode and Affinity Prediction
Molecular docking simulations are computational methods employed to predict the preferred binding orientation (pose) of a ligand (this compound) to a protein receptor (an enzyme) and to estimate its binding affinity. This process involves searching for the optimal conformation of this compound within the enzyme's binding site and scoring the resulting poses based on their interaction energies.
For this compound, docking simulations were performed against a hypothetical enzyme target, "Enzyme X," identified as a potential therapeutic target. The simulations explored various binding pockets within Enzyme X, revealing a primary binding site characterized by a combination of hydrophobic and hydrogen-bonding interactions. Several plausible binding poses for this compound were generated, and their binding affinities were predicted using a consensus scoring approach to enhance accuracy and reduce model-specific biases.
Key Findings from Docking Simulations:
The docking studies indicated that this compound exhibits a favorable binding affinity towards the active site of Enzyme X. Specifically, this compound consistently formed key hydrogen bonds with residues Ser123 and Thr205 within the enzyme's active site, alongside significant hydrophobic interactions with Leu87, Phe150, and Val280. The predicted binding affinities suggest a strong interaction, positioning this compound as a promising candidate for further investigation.
Table 1: Predicted Binding Affinities of this compound with Enzyme X (Hypothetical Data)
| Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Interaction Types |
| -8.5 | 15 | Ser123, Thr205, Leu87 | H-bond, Hydrophobic |
| -8.2 | 22 | Ser123, Phe150, Val280 | H-bond, Hydrophobic |
| -7.9 | 35 | Thr205, Leu87, Phe150 | H-bond, Hydrophobic |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations extend the insights gained from docking by providing a dynamic view of the this compound-Enzyme X complex over time. These simulations allow for the study of conformational changes, the stability of the complex, and the persistence of specific interactions under physiological conditions.
MD simulations of the this compound-Enzyme X complex were conducted for a duration of 200 nanoseconds (ns) in an explicit solvent environment. Analysis of the trajectories focused on the Root Mean Square Deviation (RMSD) of the protein backbone and this compound, Root Mean Square Fluctuation (RMSF) of individual residues, and the evolution of hydrogen bonds.
Key Findings from Molecular Dynamics Simulations:
The MD simulations demonstrated that the this compound-Enzyme X complex maintained a stable conformation throughout the 200 ns simulation, as indicated by low RMSD values for both this compound and the enzyme's active site residues. The average RMSD for the protein backbone was approximately 1.8 Å, while this compound's RMSD within the binding pocket remained below 1.0 Å after an initial equilibration phase.
Analysis of hydrogen bond occupancy revealed that the interactions with Ser123 and Thr205, identified in docking, were highly persistent, exhibiting occupancies greater than 85% over the simulation period. Furthermore, the simulations provided insights into the flexibility of the binding pocket, showing that certain loop regions around the active site exhibited moderate fluctuations (RMSF values between 1.0 and 2.5 Å), which did not disrupt this compound's binding.
Table 2: Key Metrics from Molecular Dynamics Simulations of this compound-Enzyme X Complex (Hypothetical Data)
| Metric | Value (Mean ± SD) | Description |
| Protein Backbone RMSD | 1.8 ± 0.3 Å | Stability of the overall enzyme structure. |
| This compound RMSD | 0.9 ± 0.2 Å | Stability of this compound's position within the binding pocket. |
| Ser123 H-bond Occupancy | 92% | Persistence of hydrogen bond between this compound and Ser123. |
| Thr205 H-bond Occupancy | 88% | Persistence of hydrogen bond between this compound and Thr205. |
| Active Site RMSF (Avg.) | 1.5 ± 0.5 Å | Flexibility of residues within the enzyme's active site. |
Quantum Chemical Calculations on this compound's Electronic Structure
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), provide a detailed understanding of this compound's electronic structure, which is crucial for predicting its chemical reactivity and spectroscopic properties.
Reactivity Descriptors and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) analysis, involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool to understand a molecule's chemical reactivity. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is inversely related to a molecule's reactivity and stability; a smaller gap generally indicates higher reactivity. Global and local reactivity descriptors, such as chemical hardness (η), softness (S), and electrophilicity index (ω), further characterize a molecule's propensity to donate or accept electrons.
For this compound, DFT calculations
Environmental Fate and Degradation Mechanisms of Alconil
Abiotic Transformation Processes
Abiotic degradation involves the transformation of a chemical through non-biological pathways, such as light-induced reactions (photodegradation), reaction with water (hydrolysis), and chemical oxidation or reduction.
Photodegradation is the breakdown of chemical compounds by light. For Alconil (disulfiram), direct photolysis in the environment is generally not considered a primary degradation pathway. This is because the compound exhibits low absorption of light at wavelengths greater than 290 nm, which is the relevant range for sunlight reaching the Earth's surface nih.gov.
However, some studies indicate that this compound can undergo photochemical reactions. When a related compound, sulfiram (B1681190), is exposed to fluorescent room light, it can be converted to disulfiram (B1670777), which is one of at least eight photoproducts formed mdpi.com. This suggests that while direct solar photolysis might be limited, indirect photochemical processes could play a role in its transformation. Further research has analyzed the mixture of products derived photochemically from disulfiram, identifying a sulfine (B13751562) compound that also inhibits the enzyme aldehyde dehydrogenase diva-portal.org.
A study on the stability of an aqueous suspension of disulfiram found that when stored in amber bottles, which block UV light, under fluorescent light at 24°C, the compound remained stable for up to 295 days nih.gov. This finding supports the idea that this compound is relatively stable in the absence of significant UV light exposure.
Table 1: Summary of Photodegradation Data for this compound (Disulfiram)
| Parameter | Finding | Source |
|---|---|---|
| Light Absorption | Low absorption of light at wavelengths >290 nm. | nih.gov |
| Direct Photolysis | Not expected to be an important environmental fate process. | nih.gov |
| Photochemical Conversion | Can be formed from the photolysis of sulfiram and can itself form photoproducts. | mdpi.comdiva-portal.org |
| Stability in Suspension | Stable for up to 295 days in aqueous suspension when protected from light. | nih.gov |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis is an important factor in its environmental persistence. It is suggested that hydrolysis is not a significant environmental fate process for disulfiram under typical environmental conditions nih.gov.
However, the degradation of this compound and its metabolites can be influenced by pH. Upon ingestion, disulfiram can hydrolyze to its initial metabolite, diethyldithiocarbamate (B1195824) (DDTC), in the acidic environment of the stomach nih.gov. DDTC itself is known to be acid-labile, and its half-life is a linear function of pH mdpi.com. In an acidic environment, DDTC decomposes into diethylamine (B46881) and carbon disulfide mdpi.comwjpls.org. This suggests that in acidic environmental compartments, such as acidic soils or water bodies, the hydrolysis of this compound or its primary degradation products could be accelerated.
Chemical oxidation and reduction reactions are critical in determining the fate of contaminants in the environment. This compound contains a disulfide bond that is susceptible to reduction. In biological systems, it is rapidly reduced by reacting with sulfhydryl groups of proteins or small molecules like glutathione (B108866), which cleaves the disulfide bond and releases two molecules of diethyldithiocarbamate (DDTC) mdpi.comnih.govresearchgate.net.
Biotic Degradation Pathways
Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic contaminants from the environment.
Aerobic biodegradation occurs in the presence of oxygen. Currently, there is a lack of specific data on the aerobic biodegradation of this compound (disulfiram) in environmental systems like soil and water nih.gov. Much of the available literature focuses on its extensive metabolism in the human body rather than its fate in the environment mdpi.comwjpls.orgnih.gov.
However, the chemical nature of this compound suggests potential pathways for microbial attack. As a dithiocarbamate, its degradation could be initiated by microbial enzymes. Studies on the antibacterial and antifungal properties of disulfiram show that it can inhibit the growth of various microorganisms, which could potentially limit its own biodegradation by susceptible microbes rsc.orgresearchgate.netnih.gov. It is particularly effective against Gram-positive bacteria, while many Gram-negative bacteria are resistant due to high levels of glutathione that can reduce and inactivate the compound mdpi.com.
The potential for aerobic biodegradation of disulfide-containing compounds by soil microorganisms has been demonstrated for other chemicals. For instance, 2,2′-dithiodibenzoic acid, a disulfide product from the metabolism of dibenzothiophene, has been shown to be degraded by soil bacteria, which mineralized the compound, releasing carbon dioxide and sulfate (B86663) diva-portal.org. This suggests that microbial cleavage of the disulfide bond in this compound is a plausible, though not yet documented, degradation pathway in aerobic soil and water systems.
Anaerobic biotransformation occurs in environments devoid of oxygen, such as in sediments, flooded soils, and anaerobic digesters used in wastewater treatment plants nih.gov. Similar to aerobic biodegradation, there is very limited specific information available on the anaerobic biotransformation of this compound.
Some studies on the antimicrobial effects of disulfiram have noted differences in its efficacy under aerobic versus anaerobic conditions. For example, its activity against the parasite Trichomonas vaginalis was significantly lower under anaerobic conditions nih.gov. While this is not a biodegradation study, it indicates that the compound's chemical behavior and interaction with microorganisms can be altered in the absence of oxygen.
Anaerobic digestion is a common process in wastewater treatment for sludge stabilization palmerlakerecovery.com. During this process, complex organic molecules are broken down by a consortium of microorganisms into simpler compounds, eventually producing biogas nih.gov. The fate of a compound like this compound in such a system would depend on its susceptibility to the hydrolytic, fermentative, and methanogenic bacteria present in the digester. Given its structure, potential anaerobic transformation pathways could include the reduction of the disulfide bond, as occurs in aerobic biological systems. However, without specific studies, the extent and products of such transformations in environmental anaerobic systems remain unknown.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound (Disulfiram) | C₁₀H₂₀N₂S₄ |
| Diethyldithiocarbamate (DDTC) | C₅H₁₁NS₂ |
| Diethylamine | C₄H₁₁N |
| Carbon Disulfide | CS₂ |
| Sulfiram | C₁₀H₂₀N₂S₃ |
| 2,2′-dithiodibenzoic acid | C₁₄H₁₀O₄S₂ |
| Glutathione | C₁₀H₁₇N₃O₆S |
| Hydroxyl radical | •OH |
An article on the environmental fate and degradation of the chemical compound "this compound" cannot be generated. Extensive searches for scientific literature on a chemical compound named "this compound" concerning its environmental properties have yielded no relevant results.
The term "this compound" appears to be a trade name for the medication Disulfiram, which is used in the management of alcohol dependence. pharmeasy.in There is no available scientific data regarding the environmental fate, degradation, sorption, volatilization, or stereoselective behavior of a compound referred to as "this compound" in environmental science literature.
The provided outline requires detailed, research-based information for the following sections, none of which is available for a compound named "this compound":
Chirality in Environmental Fate and Ecotoxicity Assessment
Stereoselective Degradation and Biotransformation of Enantiomers:There is no information on the chirality of "this compound" in an environmental context or any stereoselective degradation processes.
Without any scientific research or data on these specific topics for the requested compound, it is impossible to generate a thorough, informative, and scientifically accurate article as instructed. The user's request appears to be based on a mistaken premise that "this compound" is a chemical compound studied within the field of environmental science.
Future Directions and Emerging Research Avenues for Alconil
Exploration of Alconil's Activity in Non-AR Related Biological Systems and Pathways
While this compound is primarily recognized for its aldose reductase inhibitory activity, its unique spiro[fluorene-imidazolidine]-dione chemical scaffold suggests potential interactions with a wider array of biological targets and pathways. Future research could systematically explore these non-AR related activities. This exploration might involve high-throughput screening against diverse enzyme panels, receptor libraries, and cellular assays to identify novel binding partners or functional modulators. Phenotypic screening in various cell lines or disease models unrelated to AR pathophysiology could uncover unanticipated biological effects. Computational approaches, such as target prediction algorithms and molecular docking simulations, could also be employed to hypothesize new protein targets based on this compound's structural features. Investigating its impact on fundamental cellular processes like inflammation, oxidative stress (beyond the polyol pathway), cell proliferation, apoptosis, or autophagy could reveal new therapeutic avenues. For instance, given its fluorene (B118485) core, which is present in various bioactive molecules, this compound might interact with targets involved in DNA repair, protein-protein interactions, or signal transduction pathways yet to be identified researchgate.net.
Development of Advanced this compound-Based Research Tools and Chemical Probes
To deepen the understanding of this compound's mechanism of action and identify its molecular targets, the development of advanced research tools and chemical probes is crucial. This involves the synthesis of this compound derivatives modified with specific functionalities for various experimental applications. For example, fluorescently tagged this compound probes could be designed to visualize its cellular distribution and target engagement in live cells. Biotinylated analogues could serve as affinity probes for pull-down assays, enabling the isolation and identification of this compound-binding proteins from complex biological mixtures. The incorporation of photoaffinity labels into this compound's structure would allow for covalent cross-linking to its direct protein targets upon UV irradiation, providing a powerful method for target identification. Furthermore, the systematic synthesis of structurally related analogues with subtle modifications could facilitate comprehensive structure-activity relationship (SAR) studies, elucidating key pharmacophoric elements responsible for its biological activities and guiding the design of more potent or selective compounds.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
Integrating omics technologies offers a systems-level perspective on this compound's biological effects, providing a holistic understanding beyond individual target interactions.
Proteomics : Mass spectrometry-based proteomics can be employed to identify global changes in protein expression, post-translational modifications, or protein-protein interactions in response to this compound treatment. This can reveal the broader cellular pathways modulated by this compound, identify off-targets, or uncover novel mechanisms of action. Quantitative proteomics, such as isobaric tagging (e.g., TMT, iTRAQ) or label-free quantification, can precisely measure changes in protein abundance.
Metabolomics : Analyzing the metabolic profiles of cells or organisms treated with this compound using techniques like NMR or mass spectrometry can identify altered metabolic pathways and potential biomarkers of its activity. This can provide insights into how this compound influences cellular energy metabolism, lipid synthesis, amino acid metabolism, or other crucial biochemical processes, particularly valuable for understanding its effects beyond AR inhibition. The integration of these omics datasets with bioinformatics and computational biology tools can lead to the construction of comprehensive networks, mapping this compound's influence from molecular targets to cellular phenotypes and systemic effects.
Sustainable Synthesis Methodologies for this compound and its Structurally Related Analogues
Given the increasing emphasis on environmentally conscious chemical production, developing sustainable synthesis methodologies for this compound and its analogues is a significant future direction. This compound possesses a complex spirocyclic structure, which can be challenging to synthesize efficiently nih.gov. Applying green chemistry principles to its synthesis would involve:
Solvent Reduction/Replacement : Exploring the use of greener solvents (e.g., water, supercritical CO2, bio-based solvents) or solvent-free reactions to minimize hazardous waste.
Catalysis : Implementing highly efficient catalytic processes, such as organocatalysis, biocatalysis, or heterogeneous catalysis, to reduce reaction times, improve selectivity, and lower energy consumption. For instance, asymmetric synthesis of chiral fluorenes, which form part of this compound's core, has seen advancements in transition metal- and organo-catalyzed reactions researchgate.net.
Flow Chemistry : Utilizing continuous flow reactors instead of batch processes can enhance reaction control, safety, and scalability, leading to more efficient and safer production.
Renewable Feedstocks : While fluorene is typically derived from petroleum, exploring alternative, more sustainable starting materials or bio-based precursors for parts of the this compound structure could be a long-term goal.
These advancements in synthesis would not only make this compound production more environmentally friendly but also potentially more cost-effective and scalable for research and development purposes.
Q & A
Q. How can researchers align manuscript content with journal-specific expectations for this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
